molecular formula C19H17BrN2O B14212244 N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide CAS No. 827590-46-5

N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide

Cat. No.: B14212244
CAS No.: 827590-46-5
M. Wt: 369.3 g/mol
InChI Key: HJVKWXMBCFDFQI-KRWDZBQOSA-N
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Description

N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 6th position of the tetrahydrocarbazole ring and a benzamide group attached to the nitrogen atom of the carbazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Properties

CAS No.

827590-46-5

Molecular Formula

C19H17BrN2O

Molecular Weight

369.3 g/mol

IUPAC Name

N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide

InChI

InChI=1S/C19H17BrN2O/c20-13-9-10-16-15(11-13)14-7-4-8-17(18(14)21-16)22-19(23)12-5-2-1-3-6-12/h1-3,5-6,9-11,17,21H,4,7-8H2,(H,22,23)/t17-/m0/s1

InChI Key

HJVKWXMBCFDFQI-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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